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Compound of Interest |

5-bromo-3-methyl-1H-indole-2-
Compound Name:

carboxylic Acid
CAS No.: 70070-32-5
Cat. No.: B1268686

Get Quote

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged

scaffold” for its presence in a multitude of natural products and clinically approved drugs.[1] Its
unique electronic properties and ability to form various non-covalent interactions allow it to bind
to a diverse range of biological targets. Strategic modification of the indole ring is a proven
method for modulating pharmacological activity. The introduction of a bromine atom,
particularly at the 5-position, can significantly enhance therapeutic potential by altering
lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive
exploration of the predicted biological activities of 5-bromo-3-methyl-1H-indole-2-carboxylic
acid. While direct experimental data for this specific molecule is limited, this document
synthesizes findings from closely related 5-bromoindole analogs to construct a predictive
pharmacological profile, offering a valuable resource for researchers and drug development
professionals.

Physicochemical Properties of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid

A foundational understanding of the molecule's physicochemical properties is crucial for
predicting its behavior in biological systems.[3]
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Property Value Source
Molecular Formula C10HsBrNO:2 PubChem|[3]
Molecular Weight 254.08 g/mol PubChem][3]

5-bromo-3-methyl-1H-indole-2-
IUPAC Name ] ] PubChem][3]
carboxylic acid

CAS Number 70070-32-5 ChemicalBook[4]
White to off-white solid

Appearance ) BenchChem[2]
(Predicted)

Solubility Insoluble in water (Predicted) BenchChem[2]

Anticipated Biological Activities and Therapeutic
Potential

The introduction of a 5-bromo substituent is a well-established strategy in medicinal chemistry
to enhance potency and modulate pharmacokinetic properties.[2] Based on extensive research
into its close analogs, 5-bromo-3-methyl-1H-indole-2-carboxylic acid is predicted to exhibit a
range of significant biological activities.

Anticancer Activity: A Multi-faceted Approach

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents,
demonstrating efficacy against various human cancer cell lines.[5] The mechanisms of action
are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular
processes essential for tumor growth.

A. Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its
aberrant activation is a hallmark of many cancers.[5] Novel 5-bromoindole-2-carboxylic acid
derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2
(liver), A549 (lung), and MCF-7 (breast).[6][7] Molecular docking studies and in vitro assays
have confirmed that these compounds can bind to the ATP-binding site of the EGFR tyrosine
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kinase domain.[6][7] This inhibition blocks downstream signaling, leading to cell cycle arrest
and the induction of apoptosis.[5][6][7]
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Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
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B. Disruption of Mitotic Spindle

Certain indole derivatives have been reported to act as anticancer drugs by disrupting the
mitotic spindle, a critical cellular structure for cell division.[6][7] This mechanism prevents
cancer cell proliferation, expansion, and invasion.[5][7]

Quantitative Data: In Vitro Anticancer Activity of 5-Bromoindole Derivatives
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Compound Target Cell Line ICs0 (M) Reference
Compound 3a HepG2 (Liver) 14.3 [8]
Compound 3a A549 (Lung) > 50 [7]
Compound 3a MCF-7 (Breast) > 50 [7]
Compound 23pt HepG2 (Liver) 2.36 [9]
Compound 23pt A549 (Lung) 2.89 [9]
Compound 7d% MCF-7 (Breast) 2.93 [10]
Sunitinib HepG2 (Liver) 31.59 [9]
Doxorubicin MCF-7 (Breast) 0.46 [10]
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Experimental Protocol: MTT Assay for Antiproliferative Activity
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This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a
compound on cancer cell lines.

o Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density
of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

o Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole
derivative (typically from a stock solution in DMSO, ensuring the final DMSO concentration is
below 0.5%).[2] Include a vehicle control (DMSO only) and a positive control (e.g.,
Doxorubicin).

 Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO:z incubator.[2]

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4
hours to allow for the formation of formazan crystals.[2]

e Solubilization: Carefully remove the medium and add 150 pL of a solubilization solution (e.g.,
DMSO or isopropanol with 0.04 N HCI) to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.[2]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits cell growth by
50%).

Antimicrobial Activity: A Broad-Spectrum Potential

The 5-bromoindole scaffold is a key feature in the design of novel antimicrobial agents.[1]
Derivatives have shown promising activity against both Gram-negative and Gram-positive
bacteria, as well as some fungi.

Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity,
with several compounds exhibiting high activity against Escherichia coli and Pseudomonas
aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35-1.25 pg/mL.
[11] Furthermore, 5-bromo-substituted indole-polyamine conjugates have demonstrated broad-
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spectrum activity, particularly against Staphylococcus aureus and Acinetobacter baumannii
(MIC < 0.28 uM).[12] These conjugates may act by disrupting the bacterial membrane.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing
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Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

o Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted
Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

e Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then
dilute it to achieve a final concentration of approximately 5 x 10> CFU/mL in each well.

e Controls: Include a positive control (broth with inoculum, no compound) and a negative
control (broth only).

e Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the organism.

Antiviral Activity: An Emerging Frontier
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The indole nucleus is a key pharmacophore in the development of antiviral agents, with
derivatives showing activity against a range of viruses, including HIV, Hepatitis C (HCV), and
influenza.[5][13] Recently, a bromo-indole derivative, the dihydrochloride of 6-bromo-5-
methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, exhibited a
reliable antiviral effect against SARS-CoV-2 in vitro.[14][15] This compound completely
inhibited the replication of the virus at a concentration of 52.0 yM and showed a high selectivity
index of 78.6.[14][16] The mechanisms for antiviral indole derivatives can vary, including acting
as non-nucleoside reverse transcriptase inhibitors (NNRTIS) for HIV or inhibiting other critical
stages of the viral life cycle.[5]

Conclusion and Future Directions

5-bromo-3-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored,
chemical entity with significant potential in drug discovery. The strategic inclusion of the 5-
bromo substituent on the indole ring is a proven method for enhancing biological activity.[2]
While direct experimental data for this specific compound remains scarce, the known
anticancer, antimicrobial, and antiviral activities of its close analogs provide a strong rationale
for its further investigation.

Future research should focus on the efficient synthesis and purification of 5-bromo-3-methyl-
1H-indole-2-carboxylic acid, followed by comprehensive in vitro screening against a diverse
panel of cancer cell lines, bacterial and fungal strains, and viruses. Subsequent structure-
activity relationship (SAR) studies will be crucial for optimizing its design to develop potent and
selective therapeutic agents for a range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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